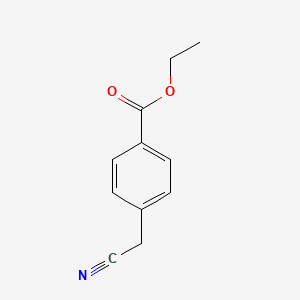
Ethyl 4-(cyanomethyl)benzoate
Cat. No. B1340126
Key on ui cas rn:
83901-88-6
M. Wt: 189.21 g/mol
InChI Key: IOZDJXZPSPNHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07351719B2
Procedure details


A solution of 10 g (53 mol) of ethyl 4-cyanomethyl-benzoate and 2.02 mL of a 1 M sodium hydroxide solution in 100 mL of ethanol is refluxed for one hour. Then the reaction solution is evaporated down and the residue is combined with ice water. Concentrated hydrochloric acid is added dropwise to the reaction solution until no more precipitate is formed. The precipitate is filtered off, washed twice with water and dried.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:14]=[CH:13][C:7]([C:8]([O:10]CC)=[O:9])=[CH:6][CH:5]=1)#[N:2].[OH-].[Na+]>C(O)C>[C:1]([CH2:3][C:4]1[CH:14]=[CH:13][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)#[N:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC1=CC=C(C(=O)OCC)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the reaction solution is evaporated down
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Concentrated hydrochloric acid is added dropwise to the reaction solution until no more precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)CC1=CC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
